2-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
2-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines several functional groups, including oxadiazole, piperazine, and pyridazine, which contribute to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carbonyl compound under acidic or basic conditions.
Introduction of the piperazine moiety: This is achieved through nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile.
Formation of the pyridazine ring: This step involves the condensation of a hydrazine derivative with a diketone or similar compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to a more saturated form.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in various diseases.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine moiety and has been studied for its potential as an acetylcholinesterase inhibitor.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Thiazole Derivatives: These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and antitumor effects.
Uniqueness
2-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of functional groups, which confer a distinct set of chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H24N6O3S |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C25H24N6O3S/c32-23-12-11-21(19-7-3-1-4-8-19)28-31(23)17-22-26-27-25(34-22)35-18-24(33)30-15-13-29(14-16-30)20-9-5-2-6-10-20/h1-12H,13-18H2 |
InChI Key |
QPIZGKINOBIWPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CN4C(=O)C=CC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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